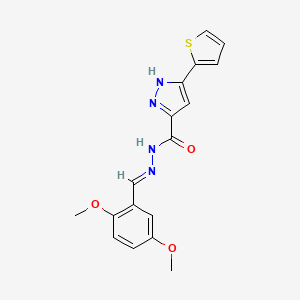
2-(4-chlorophenoxy)-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyridin-2-yl group, which is a six-membered ring with two nitrogen atoms . Pyrimidine moieties are known to exhibit a wide range of pharmacological activities .
Molecular Structure Analysis
The pyrrolidine ring in the compound allows efficient exploration of the pharmacophore space due to sp3-hybridization . The spatial orientation of substituents can lead to a different biological profile of drug candidates .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Synthesis and Antifungal Activity : A study focused on the synthesis of a racemic compound similar in structure to the one of interest, highlighting its crystal structure and demonstrating antifungal activity against various pathogens. This research indicates the potential for developing antifungal agents using related compounds (Xue Si, 2009).
Antiviral Evaluations : Research on the synthesis of compounds through reactions with hydrazine derivatives, hydroxyl-amine hydrochloride, and others, for antiviral evaluations suggests the potential of similar compounds in antiviral research (H. Sayed, M. A. Ali, 2007).
Heterocyclic Synthesis for Drug Development : The synthesis of new polyfunctionally substituted pyridine and pyrazole derivatives from compounds with similar structural frameworks indicates the compound's relevance in the development of drugs targeting various diseases (A. Hussein, A. A. Harb, I. Mousa, 2008).
Biological Evaluation and Potential Applications
Neuroprotective Agents : Compounds structurally related to the one of interest have been evaluated for their neuroprotective properties, showing potential as treatments for Alzheimer's disease by inhibiting butyrylcholinesterase and protecting neurons against oxidative stress (Gema C González-Muñoz et al., 2011).
Herbicidal Activity : Research into compounds with similar structural components demonstrates effectiveness in herbicidal activity, indicating the potential for agricultural applications (Liu et al., 2008).
Antimicrobial Properties : The synthesis and evaluation of compounds related in structure for antibacterial and antifungal activity showcase the compound's potential use in combating microbial infections (V. Baranovskyi et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-19(2,25-16-8-6-14(20)7-9-16)18(24)22-15-10-12-23(13-15)17-5-3-4-11-21-17/h3-9,11,15H,10,12-13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYCOARJQSVFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NC1CCN(C1)C2=CC=CC=N2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-2-methyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2763797.png)
![6-Bromo-3-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2763798.png)
![Ethyl 1-[2-(1,3-benzodioxole-5-carbonylamino)ethylsulfonyl]piperidine-4-carboxylate](/img/structure/B2763800.png)
![ethyl 1-isopropyl-6-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2763803.png)
![N-({1-[2-(4-chlorophenoxy)ethyl]benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B2763804.png)

![N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2763810.png)



![2-Butyl-6-(2-methoxy-5-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2763816.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2763818.png)
